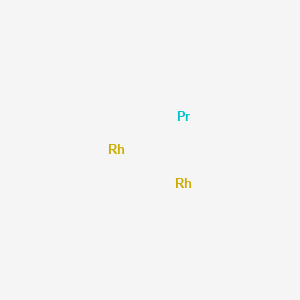
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzene ring fused with a 1,2,4-oxadiazine ring, along with chloro, methylphenyl, and nitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- typically involves the following steps:
Formation of the Benzoxadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazine ring. This can be achieved through the reaction of o-nitroaniline with chloroformates under basic conditions.
Introduction of Substituents: The chloro, methylphenyl, and nitro groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride, while the methylphenyl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methylphenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,2,4-Benzothiadiazine Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazine ring and exhibit different chemical and biological properties.
Quinazolinones: These compounds share a similar fused ring structure but differ in the nature of the substituents and the position of the heteroatoms.
Uniqueness
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its nitro group provides opportunities for redox chemistry, while the chloro and methylphenyl groups offer sites for further functionalization and derivatization.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
58758-34-2 |
|---|---|
Molekularformel |
C14H10ClN3O3 |
Molekulargewicht |
303.70 g/mol |
IUPAC-Name |
5-chloro-3-(4-methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H10ClN3O3/c1-8-2-4-9(5-3-8)14-16-12-10(15)6-7-11(18(19)20)13(12)21-17-14/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
VDSACUDWUSLNAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3ON2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



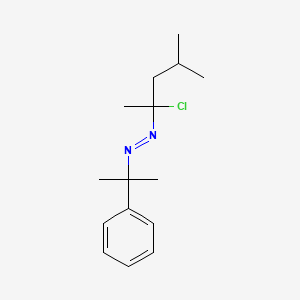
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

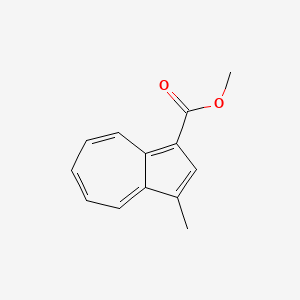
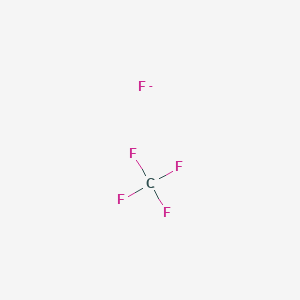
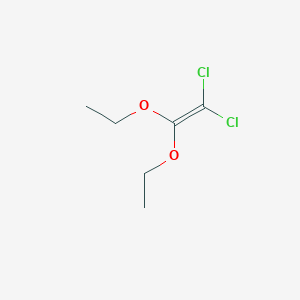
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
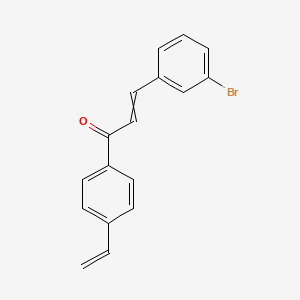
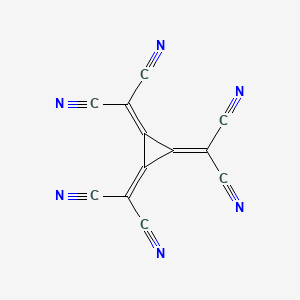
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
